molecular formula C25H34N2O4 B8347884 Nicotinic acid, 2,2,8,8-tetramethylnonamethylene ester CAS No. 85018-59-3

Nicotinic acid, 2,2,8,8-tetramethylnonamethylene ester

Cat. No. B8347884
Key on ui cas rn: 85018-59-3
M. Wt: 426.5 g/mol
InChI Key: ZVMYFLWZFFFZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04454145

Procedure details

106.2 Grams (0.6 mole) of nicotinoyl chloride hydrochloride in 300 ml of anhydrous pyridine were reacted with 21.6 grams (0.1 mole) of 2,2,8,8-tetramethyl-1,9-nonanediol according to the procedure described in the above example.
Name
nicotinoyl chloride hydrochloride
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[CH3:11][C:12]([CH3:25])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([CH3:24])([CH3:23])[CH2:21][OH:22])[CH2:13][OH:14]>N1C=CC=CC=1>[C:2]([O:22][CH2:21][C:20]([CH3:24])([CH3:23])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][C:12]([CH3:25])([CH3:11])[CH2:13][O:14][C:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
nicotinoyl chloride hydrochloride
Quantity
0.6 mol
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
21.6 g
Type
reactant
Smiles
CC(CO)(CCCCCC(CO)(C)C)C
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CN=CC=C1)(=O)OCC(CCCCCC(COC(C1=CN=CC=C1)=O)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.